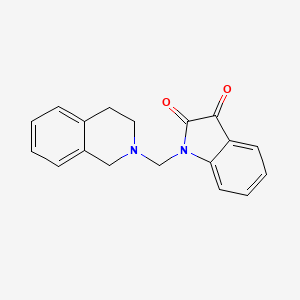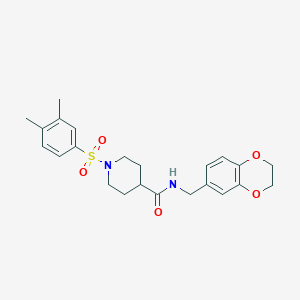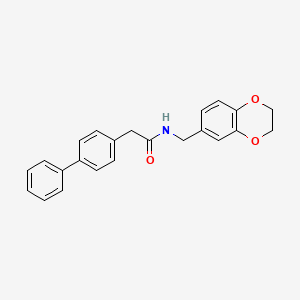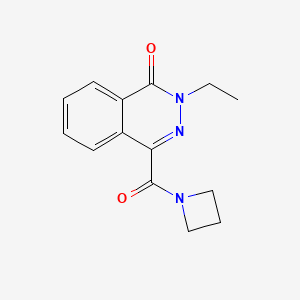![molecular formula C20H26N2O3S B7479978 N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide, commonly known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-715 is a member of the sulfonylurea family of compounds and has been shown to have potent anti-inflammatory and analgesic properties.
Scientific Research Applications
TAK-715 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. TAK-715 has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Mechanism of Action
TAK-715 inhibits the activity of the enzyme p38 MAP kinase, which plays a crucial role in the inflammatory response. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
TAK-715 has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammatory diseases. It has also been shown to have anti-cancer effects in various cancer cell lines. TAK-715 has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile.
Advantages and Limitations for Lab Experiments
TAK-715 is a potent and selective inhibitor of p38 MAP kinase, making it a valuable tool for studying the role of this enzyme in various biological processes. However, TAK-715 has a relatively short half-life and may require frequent dosing in animal studies. Additionally, TAK-715 has not yet been tested in humans, and its safety and efficacy in humans are not yet known.
Future Directions
Future research on TAK-715 should focus on its potential therapeutic applications in various diseases. Further studies are needed to determine the safety and efficacy of TAK-715 in humans. Additionally, the development of more potent and selective inhibitors of p38 MAP kinase may lead to the development of more effective therapies for inflammatory diseases and cancer.
Synthesis Methods
The synthesis of TAK-715 involves the reaction between 2,4,6-trimethylbenzenesulfonyl chloride and N,N-diethyl-4-aminobenzamide in the presence of a base. The reaction proceeds through an amide bond formation and yields TAK-715 as a white solid.
properties
IUPAC Name |
N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-6-22(7-2)20(23)17-8-10-18(11-9-17)21-26(24,25)19-15(4)12-14(3)13-16(19)5/h8-13,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUAUJNXCADMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)


![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)





![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)
